Cas no 443-31-2 (3-(2-aminoethyl)-1H-indol-6-ol)

3-(2-aminoethyl)-1H-indol-6-ol is a versatile heterocyclic compound featuring an indole ring and an aminoethyl group. This compound exhibits notable bioactivity and is employed in various research applications, including pharmaceutical and agrochemical studies. Its unique structure offers advantages such as enhanced solubility and potential for structural modification, making it a valuable tool in the synthesis of biologically active molecules.
3-(2-aminoethyl)-1H-indol-6-ol structure
443-31-2 structure
Product Name:3-(2-aminoethyl)-1H-indol-6-ol
CAS No:443-31-2
MF:C10H12N2O
MW:176.215082168579
CID:331206
PubChem ID:160463
Update Time:2025-10-15

3-(2-aminoethyl)-1H-indol-6-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-6-ol,3-(2-aminoethyl)-
    • 6-Hydroxytryptamine
    • 1H-Indol-6-ol,3-(2-aminoethyl)
    • 3-(2-aminoethyl)-1H-indol-6-ol
    • BDBM50024200
    • E83381
    • 443-31-2
    • MFCD00055991
    • 3-(2-Amino-ethyl)-1H-indol-6-ol(6-HT)
    • EN300-746282
    • DTXSID10196105
    • PDSP2_000812
    • PDSP1_000825
    • 1H-Indol-6-ol, 3-(2-aminoethyl)-
    • 3-(2-Amino-ethyl)-1H-indol-6-ol
    • AKOS006282038
    • SCHEMBL1460686
    • CHEMBL19264
    • WZTKTNRVJAMKAS-UHFFFAOYSA-N
    • Inchi: 1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2
    • InChI Key: WZTKTNRVJAMKAS-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C=1)NC=C2CCN

Computed Properties

  • Exact Mass: 176.09506
  • Monoisotopic Mass: 176.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62A^2
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: nothing

Experimental Properties

  • Density: 1.288
  • Boiling Point: 416.1°Cat760mmHg
  • Flash Point: 205.4°C
  • Refractive Index: 1.71
  • PSA: 62.04

3-(2-aminoethyl)-1H-indol-6-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A595738-2.5mg
3-(2-aminoethyl)-1H-indol-6-ol
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$ 50.00 2022-01-13
TRC
A595738-5mg
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$ 420.00 2023-04-19
TRC
A595738-25mg
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$ 1361.00 2023-04-19
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$ 758.00 2023-04-19
Enamine
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1PlusChem
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$412.00 2023-12-17
1PlusChem
1P00DME5-100mg
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$602.00 2023-12-17
1PlusChem
1P00DME5-250mg
6-hydroxytryptamine
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$832.00 2023-12-17
1PlusChem
1P00DME5-500mg
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$1274.00 2023-12-17
1PlusChem
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$1615.00 2023-12-17

3-(2-aminoethyl)-1H-indol-6-ol Related Literature

Additional information on 3-(2-aminoethyl)-1H-indol-6-ol

Comprehensive Overview of 3-(2-aminoethyl)-1H-indol-6-ol (CAS No. 443-31-2): Properties, Applications, and Research Insights

3-(2-aminoethyl)-1H-indol-6-ol, identified by its CAS No. 443-31-2, is a bioactive indole derivative gaining traction in pharmaceutical and biochemical research. This compound, often associated with neurotransmitter modulation, has sparked interest due to its structural similarity to endogenous molecules like serotonin. Researchers are increasingly exploring its potential in neurological health, mood regulation, and cognitive function support, aligning with current trends in mental wellness and neuroprotection.

The molecular structure of 3-(2-aminoethyl)-1H-indol-6-ol features an indole core with an aminoethyl side chain and a hydroxyl group at the 6-position, making it a versatile scaffold for drug development. Recent studies highlight its interactions with 5-HT receptors, a hot topic in neuroscience research and psychopharmacology. Users frequently search for terms like "natural serotonin analogs" or "indole derivatives in brain health", reflecting public curiosity about non-synthetic alternatives for stress management.

In analytical chemistry, CAS 443-31-2 is characterized by its UV absorption maxima near 280 nm and fluorescence properties, useful for biomarker detection techniques. Its stability under physiological pH conditions makes it relevant for in vitro studies, particularly in cell signaling pathways research. The compound's logP value and hydrogen bonding capacity are often discussed in drug design forums, addressing common queries about blood-brain barrier permeability.

Industrial applications of 3-(2-aminoethyl)-1H-indol-6-ol extend to enzymatic synthesis processes, where it serves as a precursor for complex alkaloids. With growing interest in green chemistry, researchers are investigating biocatalytic methods for its production, responding to searches about environmentally friendly synthesis. The compound's role in plant secondary metabolism also connects to popular topics like phytochemical analysis and nutraceutical development.

Safety profiles of 443-31-2 are documented in major chemical databases, showing low acute toxicity in standard assays. This data addresses frequent concerns about research chemical safety, particularly among academic users. Storage recommendations emphasize protection from oxidative degradation, a practical consideration for laboratories focusing on compound stability optimization.

Emerging studies suggest potential applications in mitochondrial function support and cellular energy metabolism, areas gaining attention in anti-aging research. These findings correlate with rising search trends for "bioactive indoles" and "neuroprotective phytochemicals". The compound's redox-modulating properties are also being explored in oxidative stress models, addressing a key concern in chronic disease research.

Analytical methods for 3-(2-aminoethyl)-1H-indol-6-ol quantification include HPLC-UV and LC-MS/MS, techniques frequently searched by quality control professionals. Method validation parameters such as LOQ (limit of quantification) and recovery rates are thoroughly documented, providing valuable references for analytical method development in pharmaceutical labs.

The compound's crystal structure has been resolved through X-ray diffraction studies, revealing important molecular packing characteristics. These structural insights are valuable for computational chemistry applications, particularly in molecular docking simulations – a technique growing in popularity due to advances in AI-assisted drug discovery.

In regulatory contexts, 443-31-2 is not currently classified under restrictive categories, making it accessible for academic research and industrial applications. This status addresses common compliance questions while supporting its use in preclinical studies. Documentation of its metabolic pathways in mammalian systems continues to expand, with recent studies investigating phase II conjugation reactions.

Future research directions for 3-(2-aminoethyl)-1H-indol-6-ol may explore its epigenetic effects or potential in neurogenesis modulation – both trending topics in translational medicine. The compound's multifaceted biological activities position it as a promising candidate for multi-target therapeutics, an approach gaining momentum in precision medicine development.

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